N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide
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Overview
Description
N-Formylnorloline: is a naturally occurring alkaloid belonging to the loline group of pyrrolizidine alkaloids. It is found in various plant species, particularly those associated with endophytic fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves several steps, starting from basic organic compoundsCommon reagents used in these reactions include formic acid and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N-Formylnorloline is less common due to its natural occurrence in plants. extraction from plant sources, particularly those infected with endophytic fungi, is a viable method. Techniques such as chromatography are employed to isolate and purify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: N-Formylnorloline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of N-Formylnorloline, which can have different functional groups attached to the core structure .
Scientific Research Applications
N-Formylnorloline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Formylnorloline involves its interaction with specific molecular targets and pathways. The compound is known to affect metabolic processes in plants and fungi, potentially influencing growth and development. Its exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
- N-Acetylnorloline
- N-Methylloline
- Loline
- N-Formylloline
Comparison: N-Formylnorloline is unique due to its specific formyl group attached to the nitrogen atom. This structural feature distinguishes it from other similar compounds, such as N-Acetylnorloline and N-Methylloline, which have different substituents on the nitrogen atom. The presence of the formyl group can influence the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEMMYSNKGUOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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